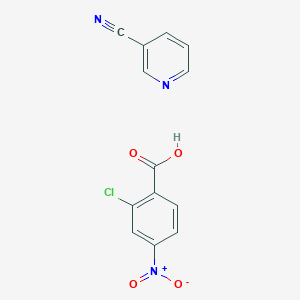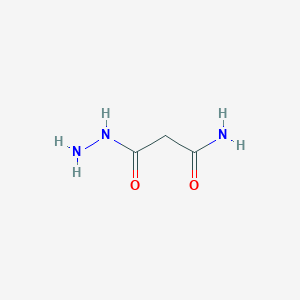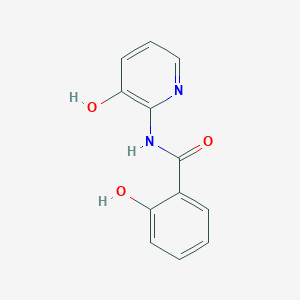
2-Hydroxy-N-(3-hydroxypyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N-(3-hydroxypyridin-2-yl)benzamide is an organic compound with the molecular formula C12H10N2O2 It is a derivative of benzamide and pyridine, featuring hydroxyl groups on both the benzene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(3-hydroxypyridin-2-yl)benzamide typically involves the reaction of 2-hydroxybenzoic acid with 3-hydroxypyridine-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(3-hydroxypyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines or alcohols.
Substitution: Produces halogenated or alkylated derivatives.
Scientific Research Applications
2-Hydroxy-N-(3-hydroxypyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(3-hydroxypyridin-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxyl groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzamide and pyridine moieties can interact with metal ions, affecting their biological availability and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N-(pyridin-2-yl)benzamide
- 2-Hydroxy-N-(5-methylpyridin-2-yl)benzamide
- 3,5-Dihydroxy-N-(2-hydroxy-ethyl)-benzamide
Uniqueness
2-Hydroxy-N-(3-hydroxypyridin-2-yl)benzamide is unique due to the presence of hydroxyl groups on both the benzene and pyridine rings, which enhances its ability to form hydrogen bonds and interact with various molecular targets. This dual functionality makes it a versatile compound for research and potential therapeutic applications .
Properties
CAS No. |
783370-76-3 |
|---|---|
Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H10N2O3/c15-9-5-2-1-4-8(9)12(17)14-11-10(16)6-3-7-13-11/h1-7,15-16H,(H,13,14,17) |
InChI Key |
TXHPIZYWRQBQBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=N2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


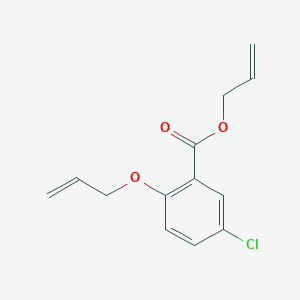

![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)
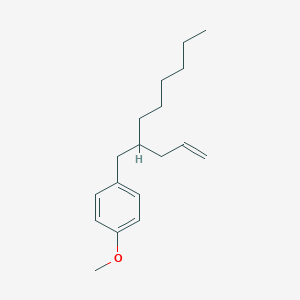
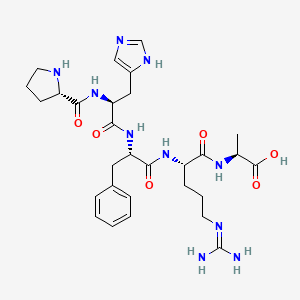
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226169.png)
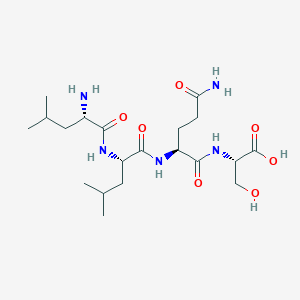
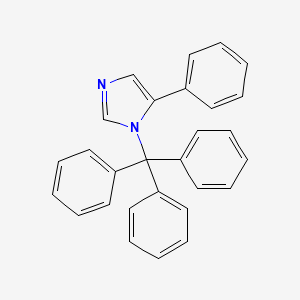
![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-diol](/img/structure/B14226186.png)
silane](/img/structure/B14226192.png)
![N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226198.png)
